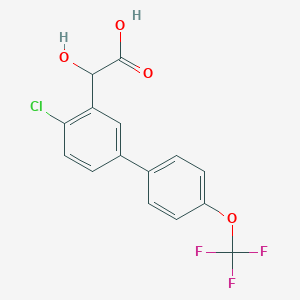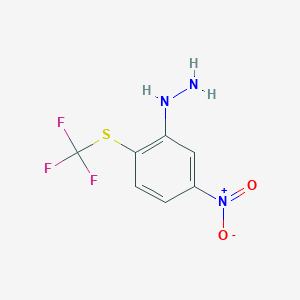
1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with an aminophenyl group and two propyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the aminophenyl group and the propyl groups. Common reagents used in these reactions include halogenated purines, amines, and alkylating agents. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The propyl groups may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparaison Avec Des Composés Similaires
1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- can be compared with other similar compounds, such as:
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A purine derivative used in the treatment of respiratory diseases.
Adenine: A fundamental purine base found in nucleic acids.
The uniqueness of 1H-Purine-2,6-dione, 8-(4-aminophenyl)-3,7-dihydro-1,3-dipropyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Numéro CAS |
102587-80-4 |
|---|---|
Formule moléculaire |
C17H21N5O2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
8-(4-aminophenyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H21N5O2/c1-3-9-21-15-13(16(23)22(10-4-2)17(21)24)19-14(20-15)11-5-7-12(18)8-6-11/h5-8H,3-4,9-10,18H2,1-2H3,(H,19,20) |
Clé InChI |
OVKATKHCHDIEJO-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


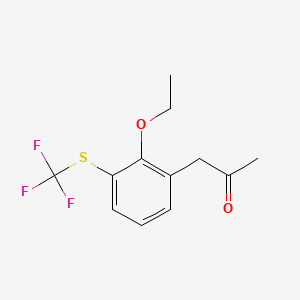
![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)
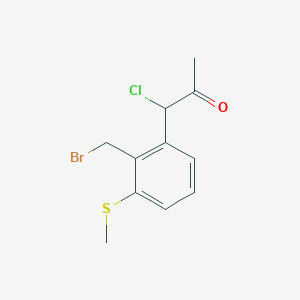

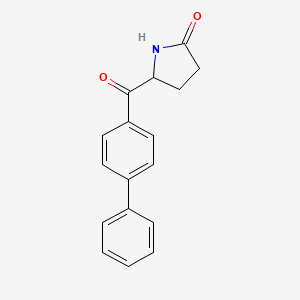
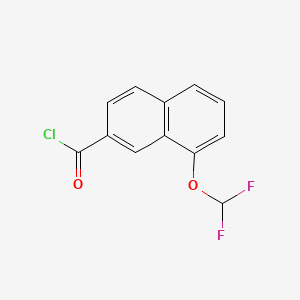
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
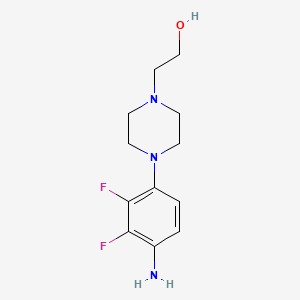
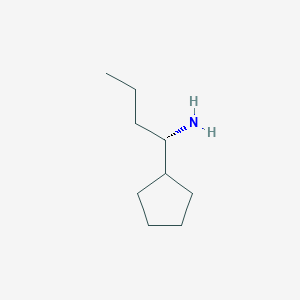
![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)

